molecular formula C19H22N2S B017381 9-Diethylaminoethylthioacridine CAS No. 106897-41-0

9-Diethylaminoethylthioacridine

Cat. No.: B017381
CAS No.: 106897-41-0
M. Wt: 310.5 g/mol
InChI Key: IGTLCWXZGPKHGP-UHFFFAOYSA-N
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Description

9-Diethylaminoethylthioacridine is a heterocyclic organic compound that belongs to the acridine family. It was first synthesized in 1931 and has been used as a drug for the treatment of Alzheimer’s disease. This compound is known for its unique structure, which includes an acridine core with a diethylaminoethylthio group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Diethylaminoethylthioacridine typically involves the reaction of acridine with diethylaminoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to control reaction conditions more precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Diethylaminoethylthioacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The diethylaminoethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Diethylaminoethylthioacridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in cell imaging and as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-Diethylaminoethylthioacridine involves its interaction with specific molecular targets in the body. It is known to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, it may interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Tacrine: Another acridine derivative used in the treatment of Alzheimer’s disease.

    9,9-Dimethyl-9,10-dihydroacridine: Used in OLED applications and has similar photophysical properties.

    3-Amino-9-(diethylaminoethylthio)acridine: A derivative with cytotoxic properties against certain cancer cell lines.

Uniqueness

9-Diethylaminoethylthioacridine is unique due to its specific diethylaminoethylthio group, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and its applications in both medical and industrial fields make it a versatile compound with significant potential .

Properties

IUPAC Name

2-acridin-9-ylsulfanyl-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-3-21(4-2)13-14-22-19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTLCWXZGPKHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=C2C=CC=CC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147806
Record name 9-Diethylaminoethylthioacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106897-41-0
Record name 9-Diethylaminoethylthioacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106897410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Diethylaminoethylthioacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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